Arborinol
Description
Definition and Classification within Pentacyclic TriterpenoidsArborinol is a pentacyclic triterpenoid (B12794562), a class of organic compounds characterized by a 30-carbon isoprenoid skeleton derived from six isoprene (B109036) unitsnih.govmdpi.comwikipedia.orgfoodb.ca. Triterpenoids are broadly distributed in plants and fungi and are integral to various biological functions, including membrane structure and defense mechanismsmdpi.compnas.orgbocsci.com. Pentacyclic triterpenoids, in particular, are distinguished by their five-ring structure, typically consisting of four six-membered rings and one five-membered ringwikipedia.orgwikipedia.orgmdpi.com.
This compound, specifically, is a hydrocarbon molecule comprising four cyclohexane (B81311) rings, one cyclopentane (B165970) ring, six methyl groups, one alcohol group, and one isopropyl group . While sharing a pentacyclic structure, this compound is distinct from other major classifications of pentacyclic triterpenoids such as oleanane, ursane, lupane (B1675458), and friedelane (B3271969) types, which are also prevalent in nature . Structurally, this compound exhibits similarities to compounds in the lupenoid series, but it differs in the specific position of its isopropyl functional group .
Evolution of Understanding Regarding Natural Occurrence and Biosynthetic OriginHistorically, arborinols, particularly isothis compound (B1672215), were considered almost exclusively products of flowering plants (angiosperms)wikipedia.orgpnas.orgwikipedia.orgpnas.org. This perceived specificity led to the use of arborane, the diagenetic product of this compound and isothis compound, as a reliable biomarker for the presence of angiosperms and terrestrial input in geological recordswikipedia.orgpnas.orgwikipedia.orgpnas.org.
However, this understanding faced a significant challenge with the detection of arborane signatures in Permian and Triassic sediments, geological periods that predate the accepted first appearance of angiosperms by approximately 100 million years . This incongruity suggested the existence of a non-plant biological source for arborinols during these ancient times .
The mystery was largely resolved with the discovery that the marine bacterium Eudoraea adriatica, isolated from the Adriatic Sea, produces isothis compound-like lipids, specifically eudoraenol and adriaticol . This groundbreaking finding represented the first identification of this compound-class lipids outside the plant kingdom, indicating that the synthesis of the arborane skeleton has likely arisen through multiple evolutionary pathways within the oxidosqualene cyclase (OSC) family . The biosynthesis of cyclic triterpenoids like this compound involves the cyclization of a 30-carbon acyclic isoprenoid substrate through a series of carbocation intermediates, catalyzed by terpene cyclase enzymes, specifically oxidosqualene cyclases (OSCs) . The bacterial OSCs responsible for producing these pentacyclic triterpenoids are phylogenetically distinct from those found in plants, further supporting an independent evolutionary origin .
Significance of this compound in Natural Product Chemistry and Geochemistry
This compound holds dual significance in both natural product chemistry and geochemistry.
In natural product chemistry , as a complex natural product, this compound contributes to the understanding of diverse molecular structures and their biological origins. The synthesis and study of natural products like this compound are crucial for unlocking their biological activities and comprehending the intricate chemical pathways governing their formation in living organisms . While specific therapeutic applications of this compound itself were outside the scope of this article, its classification within triterpenoids, a class known for various pharmacological properties, underscores its importance in the broader field of natural product research .
In geochemistry , this compound and its diagenetic product, arborane, are invaluable "molecular fossils" or biomarkers . This compound is notably recalcitrant in sediment and, when buried for extended periods (over 50 million years), undergoes diagenesis, losing its hydroxyl group to convert into arborane .
Initially, arborane was widely used as a biomarker for the presence of angiosperms and to indicate terrestrial organic matter input into aquatic environments . However, the later discovery of bacterial sources for arborinols necessitated a re-evaluation of this interpretation. It is now understood that arborane derivatives can also originate from aquatic sources, such as algae or aerobic bacteria, especially in ancient lacustrine and marine sediments . This nuanced understanding allows for more accurate paleoenvironmental and paleoclimatic reconstructions . For instance, the ratio of arborane to fernane (a stereoisomer derived from different biological sources) can be used to infer the relative abundances of different plant types, such as Cordaites, in the fossil record .
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H50O |
|---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(3S,3aS,5aS,5bS,7aR,9R,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O/c1-19(2)20-9-12-24-28(20,6)17-18-29(7)22-10-11-23-26(3,4)25(31)14-15-27(23,5)21(22)13-16-30(24,29)8/h13,19-20,22-25,31H,9-12,14-18H2,1-8H3/t20-,22+,23-,24-,25+,27+,28-,29-,30+/m0/s1 |
InChI Key |
VWYANPOOORUCFJ-CFHAFXOMSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C)C)C |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)O)C)C)C)C |
Synonyms |
3-hydroxydiploptene 3-hydroxydiploptene, (3alpha,8beta,13beta,14alpha,17beta,18alpha,21beta)-isomer 3-hydroxydiploptene, (3beta,8beta,13beta,14alpha,17beta,18alpha,21beta)-isomer arborinol fernenol iaoarborinol isoarborinol |
Origin of Product |
United States |
Structural Characterization and Stereochemical Investigations of Arborinol
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable tools in the structural characterization of complex natural products like arborinol. Each technique offers complementary information, allowing for a comprehensive understanding of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the relative stereochemistry of this compound and its derivatives. It provides detailed information about the connectivity of atoms and their spatial arrangement through the analysis of chemical shifts, coupling constants, and cross-relaxation effects in two-dimensional (2D) NMR experiments. For instance, in the structural analysis of this compound methyl ether, proton NMR data included a doublet at δ 5.22 (J= 6.2 Hz) for H-11 and a multiplet at δ 2.79 for H-3β, along with characteristic singlet and doublet signals for methyl groups .
NMR spectroscopy is widely employed in natural product research to elucidate constitution, conformation, and configuration of challenging organic molecules with high precision . While solution NMR spectra cannot directly distinguish enantiomers, their discrimination and quantification can be achieved through derivatization into diastereomers . Furthermore, advanced NMR methods, such as those utilizing residual dipolar coupling (RDC) and residual chemical shift anisotropy (RCSA), can be combined with computational techniques to determine the absolute configuration of chiral molecules . The analysis of vicinal proton-proton coupling constants (³JHH) is particularly valuable for establishing stereochemical relationships within cyclic systems, such as cyclohexanes, where dihedral angles are restricted, although conformational flexibility in five-membered rings like cyclopentanes can complicate interpretation .
Mass spectrometry (MS) plays a vital role in determining the molecular formula and characteristic fragmentation patterns of this compound and its derivatives. This technique involves ionizing the molecule and then analyzing the masses of the resulting molecular ions and their fragments, which provides clues about the molecule's structure .
Arborane, a diagenetic product of this compound and isothis compound (B1672215), and other C-5 unsaturated compounds, exhibit a base peak at m/z 274 and a strong peak at m/z 259 in their mass spectra . Compounds possessing an isopropyl group, such as arborane and fernane, show an additional strong peak at m/z 231, which aids in distinguishing them from other C-5 unsaturated compounds . However, arborane and fernane can have nearly identical fragmentation patterns, making their differentiation challenging solely based on MS . The fragmentation process in mass spectrometry involves the dissociation of energetically unstable molecular ions into smaller charged fragments and uncharged free radicals, with the resulting pattern being unique to the compound and useful for structural elucidation .
X-ray crystallography is considered the most definitive method for determining the three-dimensional structure of molecules, including the unambiguous assignment of both relative and absolute stereochemistry . The initial elucidation of isothis compound's structure, for instance, was achieved using X-ray crystallography .
For this compound methyl ether, X-ray crystallographic analysis was undertaken to establish its structure and assign its absolute stereochemistry . The absolute configuration was confirmed through the analysis of Bijvoet pairs and validated using the Hooft parameter. A Hooft parameter (y) of -0.03 (3) for this compound methyl ether corresponded to a probability P2(true) = 1.000, confirming its absolute configuration as (3R,5R,8S,10S,13R,14S,17S,18S, 21S) . The Flack parameter is also commonly used in X-ray crystallography to assess the correctness of an absolute structure determination; a value near 0 indicates the structure is likely correct, while a value near 1 suggests the inverted structure is correct, and a value near 0.5 may indicate a racemic or twinned crystal .
Mass Spectrometry for Molecular Fragmentation Analysis
Isomerism and Conformer Analysis in the Arborane Skeleton (e.g., this compound vs. Isothis compound)
The arborane skeleton is characterized by its pentacyclic triterpene structure, and compounds derived from it, such as this compound and isothis compound, are isomers with the same molecular formula (C30H50O) but distinct stereochemical arrangements . Arborane itself is thought to be derived from arborinols through diagenesis .
Isothis compound, first isolated in 1969, is a pentacyclic triterpenoid (B12794562) composed of four cyclohexane (B81311) rings, one cyclopentane (B165970) ring, six methyl groups, one alcohol group, and one isopropyl group . It is structurally similar to plant cyclics in the lupenoid series but differs in the position of its isobutyl functional group, which is located on C21 for isothis compound compared to C19 for lupenoids . Isothis compound is also known by synonyms such as this compound B and 3β-Arborinol .
Conformational analysis reveals that in this compound methyl ether, rings A, B, C, and D adopt a chair conformation, while ring E assumes an envelope conformation . The ring junctions A/B, C/D, and D/E are trans fused about the C5-C10, C13-C14, and C17-C18 bonds, respectively . The subtle stereochemical differences between arborane and fernane skeletons, for example, are attributed to the adoption of chair and boat conformations in their B-rings during biosynthesis .
Computational Chemistry Approaches to this compound Structure and Reactivity
Computational chemistry provides powerful tools for investigating the structural properties and reactivity of complex molecules like this compound. These approaches complement experimental spectroscopic techniques by offering theoretical insights into molecular geometries, energy landscapes, and reaction pathways.
Density Functional Theory (DFT) and ReaxFF classical-force-field simulations have been employed to calculate the relative stabilities of various stereoisomeric configurations, particularly for transformation products of isothis compound/arborinone, such as des-A-arborenes . While ReaxFF is a classical force-field method, DFT calculations are considered more accurate for such investigations, albeit requiring greater computational power .
Computational methods are also integral in understanding the enzymatic modifications of triterpenoids. For instance, cytochrome P450 monooxygenases (CYPs), enzymes responsible for tailoring triterpenoids and steroids, including the hydroxylation of isothis compound, have been studied using computational techniques to gain insights into their mechanistic properties . Beyond structural and reactivity analyses, computational approaches can be combined with advanced NMR techniques, such as RDC and RCSA analysis, to aid in the determination of absolute configurations of chiral molecules .
Biosynthesis and Enzymatic Pathways of Arborinol
Precursor Metabolism and Isoprenoid Pathway (Squalene and 2,3-Oxidosqualene)
The biosynthesis of arborinol, like other triterpenoids, initiates from the universal isoprenoid pathway. The key acyclic 30-carbon precursor for this compound synthesis is 2,3-oxidosqualene (B107256) (also known as (S)-2,3-epoxysqualene) . This precursor is derived from squalene (B77637) through the action of squalene monooxygenase (squalene epoxidase) . Squalene itself is formed from two molecules of farnesyl diphosphate (B83284) (FPP), which are joined head-to-head. The conversion of squalene to 2,3-oxidosqualene involves the epoxidation of one of the terminal double bonds .
Unlike some other triterpenoids that directly cyclize squalene (e.g., hopanoids), this compound synthases specifically utilize 2,3-oxidosqualene as their substrate . This distinction is crucial for the subsequent cyclization mechanism and the resulting pentacyclic structure.
Oxidosqualene Cyclase (OSC) Enzymes in this compound Biogenesis
The cyclization of 2,3-oxidosqualene to form the polycyclic this compound skeleton is catalyzed by a specialized class of enzymes known as oxidosqualene cyclases (OSCs) . These enzymes are remarkable for their ability to orchestrate complex cyclization reactions, leading to a diverse array of triterpene skeletons from a single acyclic precursor .
Characterization of Plant Oxidosqualene Cyclases Involved in this compound Synthesis
In plants, this compound (specifically isothis compound) has long been recognized as a triterpenoid (B12794562) primarily produced by certain angiosperms, such as those in the family Gramineae . Plant OSCs are responsible for this synthesis, converting 2,3-oxidosqualene into various triterpene skeletons, including pentacyclic ones like this compound . Higher plants possess an expanded family of OSC genes, ranging from nine to sixteen, compared to lower plants like Chlamydomonas reinhardtii and Physcomitrella patens, which typically have only one OSC gene for sterol biosynthesis . Phylogenetic analyses suggest that the expansion of OSC members in higher plants occurred mainly through tandem duplication followed by positive selection and diversifying evolution . It has been proposed that dicot triterpene synthases, including those producing this compound, have evolved from an ancestral lanosterol (B1674476) synthase rather than directly from cycloartenol (B190886) synthases .
Discovery and Mechanistic Studies of Bacterial Oxidosqualene Cyclases Producing Arborinols (e.g., Eudoraea adriatica eudoraenol synthase)
The discovery of arborane biomarkers in ancient sediments predating the accepted origin of angiosperms suggested the existence of microbial sources for these lipids . This hypothesis was confirmed with the identification of the marine heterotrophic bacterium Eudoraea adriatica as a producer of arborane lipids . This bacterium synthesizes two novel isothis compound-like lipids, eudoraenol and adriaticol .
The enzyme responsible for this bacterial this compound synthesis is Eudoraea adriatica eudoraenol synthase (EUS) . EUS is the first characterized microbial enzyme that cyclizes an oxidosqualene precursor in a chair-boat-chair (CBC) conformation to yield a pentacyclic triterpenol, similar to plant this compound synthases, but distinct from bacterial hopanoid synthases which typically use squalene and an all-chair (CCC) conformation .
Further mechanistic studies involving a bacterial lanosterol synthase (LAS) revealed that the substitution of four specific amino acid residues could enable the synthesis of pentacyclic arborinols in addition to tetracyclic sterols . This finding provides valuable insight into the structural determinants that differentiate sterol and this compound synthases and suggests diagnostic amino acid residues for identifying such enzymes in genomic and metagenomic datasets .
Table 1: Key Oxidosqualene Cyclases Involved in this compound Biosynthesis
| Enzyme Name | Organism Source | Substrate | Product Type | Conformation | Key Characteristics | Citation |
| Isothis compound (B1672215) Synthase | Angiosperms (e.g., Rice) | 2,3-Oxidosqualene | Pentacyclic Triterpenol (Isothis compound) | Chair-Boat-Chair (CBC) | Historically primary known source of arborinols | |
| Eudoraea adriatica eudoraenol synthase (EUS) | Eudoraea adriatica (marine bacterium) | 2,3-Oxidosqualene | Pentacyclic Triterpenols (Eudoraenol, Adriaticol) | Chair-Boat-Chair (CBC) | First microbial enzyme identified to produce arborinols from oxidosqualene | |
| Bacterial Lanosterol Synthase (mutant) | Escherichia coli (heterologous expression) | 2,3-Oxidosqualene | Pentacyclic Arborinols (in addition to sterols) | Chair-Boat-Chair (CBC) | Four amino acid substitutions enable this compound synthesis |
Enzymatic Cyclization Mechanisms and Carbocation Intermediates
The enzymatic cyclization of 2,3-oxidosqualene by OSCs to form this compound is a highly complex and stereospecific process that proceeds through a cascade of carbocation intermediates . This reaction is initiated by the protonation of the epoxide ring of 2,3-oxidosqualene, generating a carbocation . The acyclic substrate then undergoes a series of concerted cyclization steps and rearrangements within the enzyme's active site .
For this compound synthesis, the 2,3-oxidosqualene precursor is folded into a chair-boat-chair (CBC) conformation within the enzyme's central cavity . This specific folding dictates the subsequent cyclization pattern. The cascade involves multiple intramolecular olefin attacks at positively charged centers, followed by Wagner-Meerwein rearrangements and hydride or proton shifts . The precise positioning of the substrate and stabilization of transient carbocation intermediates within the enzyme's active site are crucial for directing the reaction towards the specific pentacyclic arborane skeleton . The cyclization cascade is typically terminated by a deprotonation step, yielding the final olefin product .
Evolutionary Divergence and Convergent Evolution of this compound Biosynthesis
The evolutionary history of triterpenoid cyclases, including those producing this compound, reveals both divergence from common ancestors and instances of convergent evolution. Triterpenoid cyclases, such as squalene-hopene cyclases (SHCs) and oxidosqualene cyclases (OSCs), are homologous enzymes that share conserved domains corresponding to their active sites .
Phylogenetic Analysis of Triterpenoid Cyclases
Phylogenetic analyses of triterpenoid cyclases demonstrate that SHCs and OSCs form monophyletic sister clades . The triterpenoid cyclase tree is rooted between the squalene-hopene and oxidosqualene cyclases, consistent with the simultaneous appearance of hopanes and steranes in the geological record .
Specifically concerning this compound, bacterial this compound cyclases form a monophyletic clade that diverged from the OSC stem well before the radiation of the OSC crown group, which includes plant, fungal, and animal cyclases . This suggests that the divergence of bacterial this compound cyclases predates the radiation of plants, fungi, and animals, making them a plausible source for ancient arborane fossils found in Permian and Triassic sediments . The E. adriatica eudoraenol synthase, for instance, is phylogenetically distinct from plant triterpenoid synthases, indicating an independent evolutionary development rather than horizontal gene transfer from plants . This suggests that angiosperms and bacteria developed phylogenetically distinct but remarkably similar enzymes to produce this compound lipids, highlighting a case of convergent evolution .
The ability of some bacterial lanosterol synthases to be engineered to produce arborinols through specific amino acid substitutions further supports the idea of a shared ancestral mechanism and the potential for divergent evolution leading to different triterpenoid products .
Table 2: Evolutionary Characteristics of Triterpenoid Cyclases
| Enzyme Class | Substrate | Substrate Conformation | Product Ring System | Evolutionary Relationship to this compound Synthases | Citation |
| Hopanoid Synthases (SHC) | Squalene | All-chair (CCC) | Pentacyclic (Hopanoids) | Sister clade to OSCs; ancestral to some triterpenoids | |
| Sterol Synthases (OSC) | 2,3-Oxidosqualene | Chair-boat-chair (CBC) | Tetracyclic (Sterols) | Ancestral to plant and some bacterial this compound synthases | |
| Plant this compound Synthases | 2,3-Oxidosqualene | Chair-boat-chair (CBC) | Pentacyclic (this compound) | Diverged within the OSC clade in higher plants | |
| Bacterial this compound Synthases (e.g., EUS) | 2,3-Oxidosqualene | Chair-boat-chair (CBC) | Pentacyclic (Arborinols) | Monophyletic clade distinct from plant OSCs, diverged early from OSC stem |
Identification of Diagnostic Amino Acid Residues for this compound Synthase Specificity
Understanding the molecular basis of enzyme specificity is crucial for deciphering the diversity of natural products. Research into oxidosqualene cyclases has identified specific amino acid residues that play a diagnostic role in determining whether a cyclase synthesizes tetracyclic sterols or pentacyclic arborinols.
Through comparative analysis, studies have investigated the amino acid residues conserved in this compound synthases (like EUS) and bacterial sterol synthases, focusing on those that differ between the two groups. A notable research finding demonstrated that the substitution of four specific amino acid residues in a bacterial lanosterol synthase (a type of OSC that typically produces tetracyclic sterols) enabled it to synthesize pentacyclic arborinols in addition to its native tetracyclic products. These diagnostic residues, identified at positions W230, H232, Y503, and N697 (based on the numbering of Homo sapiens Lanosterol Synthase, HsLAS), are critical determinants of the enzyme's product outcome. This highlights how subtle changes in the active site can lead to significant alterations in the polycyclization cascade, dictating the formation of the fifth (E) ring structure characteristic of arborinols. This insight is invaluable for differentiating between sterol and this compound synthases in genomic and metagenomic datasets and for understanding the evolutionary pathways of triterpenoid synthesis.
Chemical Synthesis and Derivatization Studies of Arborinol
Total Synthesis Approaches to the Arborane Skeleton and Related Analogs
The total synthesis of complex natural products like arborinol, possessing a unique arborane skeleton, presents significant challenges and opportunities in organic chemistry. While direct total synthesis of this compound itself is not extensively detailed in the provided search results, research has focused on the synthesis of related triterpenoid (B12794562) skeletons and analogs.
The arborane skeleton is a pentacyclic structure derived from the cyclization of oxidosqualene . This cyclization is catalyzed by oxidosqualene cyclases (OSCs), which can generate various triterpene skeletons, including the arborane type . The synthesis of such polycyclic triterpenoids often involves complex cascade reactions to form multiple rings and establish specific stereochemical configurations .
For instance, studies on bacterial oxidosqualene cyclases have shown that these enzymes can synthesize arborane triterpenols, such as eudoraenol and adriaticol, directly from an oxidosqualene precursor . This enzymatic synthesis provides insights into potential biomimetic approaches for constructing the arborane skeleton. The discovery of a bacterial lanosterol (B1674476) synthase variant, through the substitution of four key amino acid residues, demonstrated the ability to synthesize pentacyclic arborinols alongside tetracyclic sterols, offering valuable mechanistic insights into triterpenoid synthesis .
Total synthesis efforts for other complex indole (B1671886) alkaloids, such as (-)-arbophyllidine, (-)-arborisidine, and (+)-arbornamine, highlight the sophisticated strategies employed to construct intricate polycyclic frameworks and establish challenging quaternary carbon centers . These synthetic methodologies, while not directly on this compound, often involve common principles applicable to the synthesis of other complex natural products, including intramolecular cyclizations, radical reactions, and stereoselective transformations .
Semisynthesis of this compound Derivatives from Natural Precursors
Semisynthesis involves the chemical modification of naturally occurring compounds to produce derivatives with altered properties or enhanced activities. This compound, being a natural product, can serve as a precursor for the semisynthesis of various derivatives.
Triterpenoids, including this compound, are often found in nature as triterpene alcohols, which can be chemically modified. For example, the alcohol group of isothis compound (B1672215) can be derivatized (e.g., with TMS, TFA, or methanol) for analytical purposes, such as gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC/MS) .
The derivatization of triterpenoids is a common strategy to enhance their analytical performance, particularly in high-performance liquid chromatography (HPLC) due to their structural similarities and often poor UV absorption . Various derivatization reagents, including acid chlorides, rhodamines, isocyanates, sulfonic esters, and amines, have been employed for this purpose .
An example of semisynthesis from natural precursors can be seen in the broader context of triterpenoid chemistry, where researchers synthesize derivatives of compounds like ursolic acid through structural modifications to enhance their pharmacological properties . Similarly, enzymatic catalysis can be beneficial for chemical transformations like esterification or amidation of lupane (B1675458) acids .
Acid-Induced Epimerization and Rearrangement Reactions of this compound
This compound and related triterpenoids are known to undergo acid-catalyzed reactions, leading to epimerization and rearrangement of their carbon skeletons. These reactions are significant in understanding the stability and interconversion of these compounds, as well as their diagenetic transformations in geological settings .
Isothis compound, an isomer of this compound, has been shown to undergo acid-catalyzed isomerization to boehmerol . This indicates that under acidic conditions, the arborane skeleton can rearrange to form other triterpenoid structures. Such rearrangements often involve carbocation intermediates and can lead to the migration of alkyl groups or other structural changes .
In the context of geological processes, plant-derived triterpenoids undergo alterations during diagenesis, transport, and burial. Reductive alteration can lead to the formation of parent triterpenoid skeletons with epimerization of key chiral centers, while rearrangement to different skeletal isomers can also occur . The presence of clay minerals can facilitate acid-catalyzed alterations of these compounds .
The stereochemical configurations of newly identified arborane triterpenols, eudoraenol and adriaticol, were determined by chemical correlation with isothis compound and boehmerol using acid-catalyzed isomerization . This highlights the utility of acid-induced reactions in establishing the structural relationships between different triterpenoids.
Strategies for Functional Group Modification and Structural Diversification
Functional group modification and structural diversification are critical for exploring the chemical space around this compound and developing new compounds with desired properties. This involves introducing, removing, or interconverting functional groups on the arborane skeleton.
Triterpenoids, in general, exhibit significant structural diversity, with over 20,000 different plant triterpenoids identified, many of which are derived from the cyclization of 2,3-oxidosqualene (B107256) . This diversity is further expanded by tailoring enzymes, particularly cytochrome P450 monooxygenases (CYPs), which catalyze extensive oxidative modifications such as hydroxylation, introduction of oxo, carboxy, or epoxy moieties, and double bonds . These modifications can also enable subsequent diversification through glycosyltransferases or acyltransferases .
Strategies for functional group modification can include:
Oxidation : Introducing hydroxyl, carbonyl, or carboxyl groups. CYPs are key enzymes in plants for catalyzing highly regio- and stereospecific oxidative reactions on complex triterpenoid substrates .
Derivatization of Hydroxyl Groups : Converting hydroxyl groups into esters, ethers, or other functionalities. This is commonly done for analytical purposes (e.g., TMS ethers for GC/MS) .
Introduction of New Functionalities : Employing various synthetic reactions to append new functional groups to the arborane skeleton. This could involve reactions like halogenation, nitration, or the formation of carbon-carbon bonds.
Skeletal Rearrangements : Inducing controlled rearrangement reactions to access novel skeletal architectures or modify existing ones. As seen in section 4.3, acid-catalyzed rearrangements are a known phenomenon for this compound .
Bioisosteric Replacement : Replacing existing atoms or groups with others that have similar electronic properties or geometries to improve properties like metabolic stability or target engagement .
The extensive structural diversification observed in naturally occurring triterpenoids, driven by enzymatic modifications, provides a blueprint for synthetic chemists to design and execute strategies for modifying this compound and its analogs .
Ecological and Geobiological Significance of Arborinol
Arborinol as a Molecular Fossil (Biomarker) in Sedimentary Records
This compound is a C30 isoprenoid compound that, along with its isomer isothis compound (B1672215), is considered a molecular fossil or biomarker . These molecules are remarkably stable and can be preserved in sediments for millions of years . The presence of arborane compounds, which are diagenetic products of arborinols, in sedimentary records provides evidence of specific biological inputs into ancient environments .
Traditionally, arborane biomarkers have been attributed to terrestrial higher plants, particularly angiosperms, and are thus used as indicators of terrestrial organic matter input into aquatic environments . However, the discovery of arborane derivatives in Permian and Triassic sediments, predating the accepted origin of angiosperms, has led to the hypothesis of microbial sources for these lipids .
The analysis of this compound and its derivatives in sedimentary records aids in the reconstruction of paleoenvironments and paleoclimates . For instance, isothis compound and its microbially induced transformation products are frequently found in modern and ancient tropical lacustrine settings, particularly crater lakes with permanently anoxic bottom waters and sediments . The stable carbon isotopic composition (δ¹³C) of des-A-arbor-9(11)-ene, a transformation product of isothis compound, with values averaging -32.3‰ ± 1.3‰, is consistent with an aquatic source, such as algae or aerobic bacteria . This isotopic signature helps differentiate between terrestrial and aquatic sources of lipid biomarkers .
The ratio of arborane to fernane in a sample can also be used to reconstruct the relative abundances of different plants, as this compound and fernenol (B1252788) (the precursors of arborane and fernane, respectively) have distinct biological origins .
This compound and isothis compound undergo significant diagenetic transformations upon burial in sediments. Over geological timescales, typically exceeding 50 million years, these compounds can lose their hydroxyl functional group and convert to arborane under low temperatures . This process is a key diagenetic pathway, leading to the formation of the fully saturated arborane skeleton .
Under more severe conditions, such as high temperatures, high acidity, or highly oxidizing environments, arborane can further degrade into a variety of products, including des-A-arborenes . Des-A-arborenes are characterized by the removal of the A-ring from the pentacyclic triterpenoid (B12794562) structure . This A-ring removal typically yields mono-, di-, and tri-unsaturated des-A-arborenes . For example, des-A-arboradienes are likely the initial products formed after A-ring cleavage . Further transformations, including hydrogenation and dehydrogenation, lead to other des-A-arborene isomers . The formation of aromatic des-A-triterpenes has also been observed in some sediments .
The diagenetic transformation pathways of arborinols, particularly the A-ring removal leading to des-A-arborenes, are strongly influenced by microbial activity . This process is believed to be mediated by microorganisms operating under anoxic or reducing conditions . Molecular mechanics calculations have indicated that the observed distribution of des-A-arborenes in sediments is not in thermodynamic equilibrium, providing strong evidence for microbially mediated formation . Subtle temporal and spatial variations in microbial communities may influence the specific des-A-arborene isomers produced . The presence of des-A-triterpenoids in sediment trap material suggests that microbial degradation can occur even in the anoxic lower water column of lakes .
Diagenetic Transformation Pathways of this compound to Arborane and Des-A-Arborenes
Taxonomic Distribution and Source Specificity in Modern and Ancient Environments
The biological sources of this compound and its precursors have been a subject of ongoing research, with evidence pointing to both plant and microbial origins.
This compound and its isomer isothis compound are well-known triterpenoids produced by various plant species . They are widely considered biomarkers for higher plants, particularly angiosperms . Specific plant families and species known to produce arborinols include:
Angiosperms : Generally recognized as a primary source, contributing to the presence of arborane in sediments .
Gramineae (grasses) : Suggested as an important source of fernane and arborane-type compounds in the sedimentary record .
Glycosmis arborea : this compound was first isolated from this shrub .
Areca catechu : Isothis compound has been reported in this species .
Other plants like Hydrangea serrata and Berchemia floribunda also contain isothis compound .
Aromatic derivatives of arborane/fernane triterpenoids might serve as unique markers for extinct Paleozoic plants, such as Cordaites, when identified in plant fossils and terrestrial deposits like coals .
While traditionally linked to higher plants, recent discoveries have expanded the understanding of this compound's biological origins to include microbial sources . This has addressed inconsistencies in the geological record where arborane biomarkers were found in sediments predating the evolution of angiosperms .
Eudoraea adriatica : This aerobic marine heterotrophic bacterium has been confirmed to produce arborane triterpenols, specifically two novel isothis compound-like lipids named eudoraenol and adriaticol . Phylogenetic analysis indicates that the oxidosqualene cyclase (OSC) responsible for their biosynthesis in E. adriatica is homologous to bacterial lanosterol (B1674476) synthases and distinct from plant triterpenoid synthases . Metagenomic sequences from both marine and lacustrine environments suggest the presence of other bacterial OSCs capable of synthesizing arborane triterpenols, indicating potential additional bacterial sources in freshwater and marine environments .
Algae and Aerobic Bacteria : The relatively depleted δ¹³C values of des-A-arbor-9(11)-ene found in lake sediments are consistent with an aquatic source, strongly suggesting biosynthesis by algae or aerobic bacteria in the epilimnion .
The identification of bacterial this compound producers provides a modern source for what was previously considered an "orphan biomarker" in ancient geological records .
Characterization of Plant Sources (e.g., Angiosperms, Gramineae, Glycosmis species, Areca catechu)
Ecological Role of this compound in Producing Organisms (e.g., Membrane Structure and Function)
This compound, particularly its common stereoisomer isothis compound, plays a significant ecological role within the organisms that produce it, primarily through its involvement in biological membrane structure and function. Isothis compound is a pentacyclic triterpenoid, a class of 30-carbon isoprenoid compounds widely found in higher plants (angiosperms), where it serves as a biomarker.
Structural Basis for Membrane Interaction Isothis compound is primarily a hydrocarbon molecule composed of four cyclohexane (B81311) rings, one cyclopentane (B165970) ring, six methyl groups, one alcohol group, and one isopropyl group. Its polycyclic structure and lipophilic nature allow it to embed within the hydrophobic core of the lipid bilayer. This structural integration enables triterpenoids like isothis compound to affect the packing of fatty acyl chains, thereby regulating membrane fluidity.
Evolutionary Link and Distribution The biosynthesis of isothis compound holds evolutionary significance, potentially representing a phylogenetic link between the hopanol-producing enzymes found in bacteria and the sterol-producing enzymes in eukaryotes. This suggests a shared ancestral pathway for the synthesis of these membrane-modulating lipids. While isothis compound has been predominantly identified in angiosperms, such as those in the Gramineae family, the detection of its diagenetic end product, arborane, in ancient marine sediments predating the rise of plants has suggested the existence of microbial producers. Recent detailed research has confirmed this hypothesis, identifying isothis compound-like lipids, eudoraenol and adriaticol, produced by the aerobic marine heterotrophic bacterium Eudoraea adriatica. This discovery addresses previous incongruities in biomarker interpretations and expands the known biological sources of arborinols.
Broader Roles of Triterpenoids in Cellular Physiology Beyond direct membrane fluidity modulation, cyclic triterpenoids are broadly relevant for their roles in cellular physiology, including various aspects of membrane structure and function. They can influence the activity of membrane receptors and impact mitochondrial membrane potential, indicating a more complex involvement in cellular processes. Furthermore, plant cells can store free triterpenoids in lipid droplets in the form of esters, which helps to minimize potential toxic effects of their free forms and maintain cellular homeostasis.
The comparative roles of these membrane-active lipids are summarized in the table below:
| Compound Class | Primary Producers | Key Membrane Function | Structural Characteristics |
| Isothis compound | Angiosperms (Higher Plants), some marine bacteria | Fluidity-buffering component | Pentacyclic triterpenoid |
| Sterols (e.g., Cholesterol) | Eukaryotes | Essential for membrane structure and fluidity, cellular signaling | Tetracyclic isoprenoids |
| Hopanols | Bacteria | "Sterol surrogates" in bacterial membranes | Pentacyclic triterpenoids |
Biological Activities and Mechanistic Investigations of Arborinol and Its Derivatives
Cellular and Molecular Targets of Arborinol Activity
Triterpenoids, as a class of natural compounds to which this compound belongs, are known to exert their effects by interacting with a multitude of molecular targets and influencing cell proliferation regulatory pathways. These mechanisms include the inhibition of DNA polymerase, modulation of apoptosis, alterations in signal transduction, interference with angiogenesis and dedifferentiation, and the exhibition of antiproliferative and anti-metastatic activities . Specifically, some triterpenoids can downregulate transcription factors such as nuclear factor-kappaB (NF-κB), inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL, and suppress promoters of cell proliferation such as cyclooxygenase-2 (COX-2), cyclin D1, and c-myc . This compound methyl ether, a derivative found in Areca catechu L., has also been reported to possess anti-tumor and cytotoxic properties .
In Vitro Cytotoxic Activity Against Cancer Cell Lines
This compound and its derivative isothis compound (B1672215) have demonstrated notable in vitro cytotoxic activity against various human cancer cell lines. Studies have shown that both compounds exhibit cytotoxicity against HepG-2 (human hepatocellular carcinoma), HeLa (human cervical carcinoma), LU-1 (human lung adenocarcinoma), MDA-MB-231 (human breast cancer), and MKN7 (human tubular adenocarcinoma) cell lines .
Detailed research findings for HepG-2 cell line are presented below:
Table 1: In Vitro Cytotoxic Activity of this compound and Isothis compound Against HepG-2 Cell Line
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | HepG-2 | >100 |
| Isothis compound | HepG-2 | 96.41 |
Antimicrobial Activity (e.g., Antibacterial, Antifungal, Anti-amoebic)
Isothis compound has shown a broad spectrum of antimicrobial activity. It has been found to be effective against several bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, as well as fungal pathogens such as Candida albicans and Trichophyton mentagrophytes . However, isothis compound was reported to be inactive against Bacillus subtilis and Aspergillus niger .
Beyond antibacterial and antifungal effects, isothis compound also exhibits anti-amoebic activity. A significant finding indicates that isothis compound produced 51.4% growth inhibition of Entamoeba histolytica at a concentration of 0.05 mg/ml, without causing toxicity to mammalian cells . Furthermore, extracts from Areca catechu, a plant known to contain this compound, have been reported to possess antibacterial and antifungal properties .
Antiviral Activity
Research on Areca catechu L., a natural source of this compound, suggests that its extracts possess antiviral capabilities. These extracts have been reported to exhibit anti-flu virus activity and demonstrate general antiviral properties . While specific detailed mechanisms of this compound's direct antiviral action are still under investigation, its presence in plants with established antiviral effects highlights its potential in this area.
Antioxidant Mechanisms and Radical Scavenging
This compound, through its presence in Areca catechu and its extracts, contributes to the plant's strong antioxidant activity . Polyphenolic extracts derived from Areca nut have demonstrated a protective effect against oxidative-stress-induced damage in cellular models . The antioxidant mechanisms typically involve the scavenging of free radicals, which can occur through various pathways such as hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET) . Assays like the DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging experiment are commonly employed to evaluate these antioxidant capacities .
Immunomodulatory Mechanisms
Triterpenes, including those found in plants that contain this compound, are recognized for their immunomodulatory functions . Extracts from Areca nut have been shown to influence immune responses by mobilizing calcium and promoting the release of pro-inflammatory cytokines from various immune cells . Additionally, these extracts can contribute to the regulation of immune-related processes by lowering the levels of interleukin-6 (IL-6) in tumor cells and increasing the levels of the tumor suppressor factor p53 .
Enzyme Inhibition Studies and Receptor Interactions
Triterpenoids, as a class, are known to interact with and inhibit a variety of enzymes and receptors, influencing numerous biological pathways. Their action can involve multiple targets, including the inhibition of DNA polymerase and the modulation of various enzymes, growth factors, kinases, and cytokines . For instance, some triterpenoids have been observed to downregulate cyclooxygenase-2 (COX-2) .
Molecular docking studies have been performed for compounds found in Areca catechu, including this compound, to predict their interactions with specific target proteins. Such studies aim to elucidate the binding affinities and molecular interactions that underpin their biological activities, for example, in assessing their potential as antibacterial agents by targeting proteins like 8H1B . Enzyme inhibition can occur through competitive or non-competitive mechanisms, with inhibitors binding to the enzyme's active site or to an allosteric site, respectively, thereby altering enzyme activity .
Analytical Methodologies for Arborinol Research
Extraction and Isolation Techniques from Diverse Biological and Geological Matrices
The initial step in arborinol research involves its extraction and isolation from complex biological or geological samples. For instance, lipids containing this compound can be extracted from bacterial cultures using a modified Bligh-Dyer extraction method . This process typically involves sonication of cells in a mixture of methanol, dichloromethane, and water . The organic phase, containing the lipids, is then separated and the solvents are evaporated to yield a total lipid extract (TLE) . Further purification of alcohol-soluble fractions from TLEs can be achieved through Si column chromatography . For enhanced analysis, especially with gas chromatography-mass spectrometry (GC-MS), this compound and its derivatives are often derivatized into more volatile forms, such as acetate (B1210297) esters or trimethylsilyl (B98337) (TMS) ethers .
Advanced Chromatographic Separation Methods (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS))
Chromatographic techniques coupled with mass spectrometry are indispensable for separating this compound from complex mixtures and for its subsequent identification.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely employed for the analysis of this compound and its diagenetic product, arborane . This method separates compounds based on their partitioning properties between a mobile gas phase and a stationary phase within the GC column . The separated compounds are then fragmented and ionized, and the resulting charged fragments are separated based on their mass-to-charge ratios (m/z) in the mass spectrometer . For TMS-derivatized isothis compound (B1672215), a characteristic mass fragment peak is observed at m/z = 241 . Arborane, along with other C-5 unsaturated compounds, typically exhibits a base peak at m/z 274 and a strong peak at m/z 259 . C-5 unsaturated compounds possessing an isopropyl group, including both arborane and fernane, show an additional strong peak at m/z 231, aiding in their differentiation from other C-5 unsaturated compounds . GC-MS is particularly suitable for volatile or thermally stable compounds .
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an alternative or complementary technique, especially useful for analyzing non-volatile or thermally unstable compounds, which are not amenable to GC analysis . It combines the separation power of liquid chromatography with the precise mass analysis of mass spectrometry . LC-MS or LC-MS/MS can be used for the analysis of isothis compound and arborane .
High-Resolution Mass Spectrometry for Precise Mass Measurement
High-resolution mass spectrometry (HRMS) plays a crucial role in determining the exact mass and elemental composition of this compound and its related compounds. HRMS allows for mass measurements to several decimal places, with high accuracy (e.g., 2 mDa), which is essential for generating precise molecular formula suggestions for unknown compounds . This precision helps in confirming the molecular formula of this compound (C30H50O) and its derivatives.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive elucidation of the chemical structure of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed.
1D NMR (¹H NMR, ¹³C NMR): ¹H NMR provides information on the number, chemical environment, and coupling of protons, while ¹³C NMR reveals the carbon skeleton and the chemical environment of carbon atoms .
2D NMR (COSY, HSQC, HMBC, NOESY): For complex molecules like triterpenoids, 2D NMR techniques are essential to establish connectivity and spatial relationships between atoms.
Correlation Spectroscopy (COSY) shows correlations between coupled protons .
Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly bonded to carbons .
Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range correlations between protons and carbons across two or three bonds, which is critical for establishing the connectivity of the carbon skeleton and locating functional groups . For instance, HMBC spectra have been used to localize double bonds in this compound isomers .
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about spatial proximity between nuclei, aiding in stereochemical assignments .
X-ray Crystallography for Definitive Structural and Stereochemical Determination
X-ray crystallography is considered the gold standard for unambiguously determining the three-dimensional structure and absolute stereochemistry of crystalline compounds . The structure of isothis compound was initially elucidated using X-ray crystallography . More recently, X-ray crystallographic analysis was undertaken to establish the structure and assign the absolute stereochemistry of this compound methyl ether, determining its absolute configuration to be (3R,5R,8S,10S,13R,14S,17S,18S,21S) . This technique involves exposing a crystallized sample to X-rays, and by measuring the angles and intensities of the diffracted X-rays, a crystallographer can produce a 3D picture of the electron density within the crystal, revealing atomic positions and chemical bonds .
Compound-Specific Isotopic Analysis (e.g., δ¹³C values) for Source Apportionment and Diagenetic Studies
Compound-specific isotope analysis (CSIA) is a powerful technique used to measure the stable isotope ratios of individual organic compounds, providing insights into their origin (source apportionment) and the diagenetic (transformation) processes they have undergone . For this compound and its derivatives, carbon and hydrogen isotopic ratios (e.g., δ¹³C values) can be measured via gas chromatography coupled to isotope ratio mass spectrometry (GC-IRMS) .
CSIA is particularly valuable for:
Source Apportionment: By comparing the isotopic signatures (e.g., δ¹³C values) of this compound or arborane in a sample to those from known biological sources (e.g., higher plants, marine bacteria), researchers can infer the origin of the compound . The occurrence of arborane in ancient sediments predating angiosperms, coupled with ¹³C values inconsistent with plant sources, has led to the hypothesis of microbial sources for isothis compound, which CSIA can help investigate .
Diagenetic Studies: this compound is known to undergo diagenetic conversion to arborane in sediments, where it loses its hydroxyl group and becomes saturated . CSIA can track these transformations and provide information about the environmental conditions and microbial activities involved in these processes . Subtle variations in natural carbon isotope ratios allow for direct comparison of individual components, making CSIA a highly sensitive fingerprinting tool .
Future Directions and Emerging Research Avenues in Arborinol Studies
Discovery and Characterization of Novel Arborinol-Producing Organisms (e.g., from Metagenomic Datasets)Historically, this compound and its derivative isothis compound (B1672215) have been considered biomarkers primarily for higher plants, particularly angiospermswikipedia.orgwikipedia.org. However, the detection of arborane (a diagenetic product of this compound) in ancient marine sediments predating the rise of angiosperms has led to the hypothesis that microbial sources of this compound-like lipids must existwikipedia.orgpnas.org. Recent studies have begun to confirm this, identifying novel isothis compound-like lipids, eudoraenol and adriaticol, produced by the aerobic marine heterotrophic bacterium Eudoraea adriaticapnas.orgpnas.orgbiocrick.com.
The advent of metagenomics offers a powerful tool for the discovery of previously uncharacterized this compound-producing organisms . By analyzing DNA directly from environmental samples, researchers can bypass the challenges of cultivating difficult-to-grow microbes, thus revealing the biosynthetic potential of entire microbial communities . Metagenomic sequences from both marine and lacustrine environments have already indicated the presence of bacterial oxidosqualene cyclases (OSCs) responsible for the biosynthesis of arborane triterpenols, suggesting the existence of additional bacterial this compound producers in both marine and freshwater environments . This approach is crucial for expanding our understanding of the taxonomic distribution of this compound and its related compounds, thereby providing a more comprehensive view of these geologically informative lipids .
Elucidation of Uncharacterized Biosynthetic Enzymes and PathwaysThe biosynthesis of triterpenoids, including this compound, involves the cyclization of 30-carbon isoprenoid substrates, typically 2,3-oxidosqualene (B107256), catalyzed by oxidosqualene cyclases (OSCs)pnas.orgfrontiersin.orgogeochem.jp. While the general mechanism of triterpenoid (B12794562) biosynthesis is understood, the specific enzymes and pathways leading to the diverse array of triterpenoid skeletons, particularly for less common compounds like this compound, remain to be fully elucidatedfrontiersin.orgresearchgate.netuni-hannover.de.
Research is actively focused on identifying and characterizing these uncharacterized biosynthetic enzymes. For instance, the E. adriatica eudoraenol synthase (EUS) is the first identified microbial enzyme that cyclizes an oxidosqualene precursor in a chair-boat-chair (CBC) conformation to a pentacyclic triterpenol, phylogenetically distinct from plant triterpene synthases . Further investigations into such novel microbial enzymes and their plant counterparts will provide critical insights into the evolutionary relationships between different terpene cyclases and the diversification of triterpenoid structures . Advanced omics technologies, such as transcriptomics, genomics, metabolomics, and proteomics, are instrumental in identifying candidate genes encoding enzymes involved in precursor synthesis, cyclization, and modification of triterpenoid molecules .
Bioengineering of Triterpenoid Synthases for Tailored this compound AnaloguesThe ability to manipulate biosynthetic pathways opens avenues for producing tailored this compound analogues with potentially novel properties. Bioengineering of triterpenoid synthases, particularly OSCs, is a promising strategynih.govnih.gov. These enzymes are highly versatile, capable of producing a wide array of polycyclic triterpenoids from a single substratewikipedia.org.
Recent studies have demonstrated that specific amino acid substitutions in bacterial lanosterol (B1674476) synthases can enable the synthesis of pentacyclic arborinols in addition to tetracyclic sterols . This provides valuable mechanistic insight into triterpenoid synthesis and identifies diagnostic amino acid residues that differentiate between sterol and this compound synthases . Future work will involve directed enzyme evolution and combinatorial biosynthesis approaches to engineer these synthases to produce specific this compound analogues with desired structural modifications . This could lead to the development of new compounds for various applications, potentially including those with enhanced biological activities or improved stability.
Advanced Mechanistic Investigations of this compound's Biological InteractionsWhile this compound has been identified in various organisms, detailed mechanistic investigations into its specific biological interactions are still emerging. Triterpenoids, in general, are known to play roles in cellular physiology, including membrane structure and functionpnas.org. Research is needed to precisely define how this compound interacts at a molecular level within biological systems.
Studies involving molecular docking analysis have begun to shed light on the binding patterns of this compound and related compounds with enzymes, such as alpha-glucosidase, suggesting potential antidiabetic activity . Future research will likely employ advanced biochemical and biophysical techniques to identify specific protein targets, elucidate binding affinities, and characterize the downstream cellular effects of this compound. This could involve techniques such as structural biology (e.g., X-ray crystallography, cryo-EM) to visualize this compound-protein complexes, and advanced cell biology assays to understand its impact on cellular pathways and processes.
Refined Paleoenvironmental Interpretations and Calibration of this compound Biomarkersthis compound and its diagenetic product, arborane, are significant lipid biomarkers in geological records, providing insights into past vegetation and environmental conditionswikipedia.orgogeochem.jpvliz.bescience.govdoi.org. Arborane is particularly useful as an indicator of angiosperms and terrestrial input into aquatic environmentswikipedia.orgpnas.org. However, the interpretation of these biomarkers can be complex due to factors such as microbial contributions and diagenetic transformationsvliz.bescience.gov.
Future research aims to refine paleoenvironmental interpretations by:
Calibrating biomarker signals: This involves studying modern environments to understand how various factors (e.g., precipitation, plant growth conditions, microbial activity) influence the production and preservation of this compound and its derivatives .
Distinguishing sources: Further efforts are needed to differentiate between plant-derived and microbial-derived arborinols and their diagenetic products, especially given the recent discovery of bacterial this compound producers . Compound-specific stable carbon isotope analysis can help in this differentiation, as microbial sources may exhibit distinct isotopic signatures .
Understanding diagenetic pathways: A more complete understanding of the diagenetic pathways that convert this compound to arborane and other derivatives under various geological conditions is crucial for accurate paleoenvironmental reconstructions . This includes investigating the role of microbial mediation in these transformations .
Chemo-enzymatic Synthesis of Complex this compound Structures for Mechanistic ProbesThe chemical synthesis of complex natural products like this compound can be challenging. Chemo-enzymatic synthesis, which combines the precision and efficiency of enzymatic reactions with the versatility of chemical synthesis, offers a powerful approach for generating complex this compound structuresnih.govbeilstein-journals.orgnih.govqyaobio.com.
This integrated approach allows for the production of specific this compound structures and their analogues, which can then serve as mechanistic probes. These probes, often isotopically labeled or structurally modified, are invaluable tools for:
Elucidating biological mechanisms: By introducing subtle structural changes, researchers can investigate how specific parts of the this compound molecule interact with biological targets, providing detailed insights into its mode of action .
Studying enzyme mechanisms: Chemo-enzymatic synthesis can be used to generate intermediates or transition state analogues that help in understanding the precise mechanisms of triterpenoid cyclases and other modifying enzymes .
Developing new tools: The ability to synthesize tailored this compound structures could lead to the development of novel molecular tools for research, diagnostics, or even therapeutic applications.
This approach is particularly relevant for compounds with intricate stereochemistry and multiple chiral centers, where traditional chemical synthesis can be laborious and less selective.
Q & A
Basic Research Questions
Q. What foundational methodologies are recommended for initial characterization of Arborinol's structural and functional properties?
- Methodology : Begin with spectroscopic techniques (e.g., NMR, IR, MS) for structural elucidation, complemented by chromatographic methods (HPLC, GC) for purity assessment. For functional studies, employ in vitro bioassays targeting this compound's hypothesized biological pathways (e.g., enzyme inhibition assays). Ensure reproducibility by documenting solvent systems, temperature controls, and instrument calibration protocols .
- Data Validation : Cross-reference spectral data with existing literature for known analogs. For novel compounds, provide elemental analysis and high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
Q. How should researchers design pilot studies to assess this compound's stability under varying environmental conditions?
- Experimental Design : Use a factorial design (e.g., 2×2 matrix) to test temperature (4°C vs. 25°C) and pH (neutral vs. acidic/basic) as independent variables. Measure degradation products via LC-MS at fixed intervals .
- Example Table :
| Condition | Temperature | pH | Sampling Interval (Days) | Key Metrics (e.g., % Degradation) |
|---|---|---|---|---|
| Stability 1 | 4°C | 7.0 | 0, 7, 14, 21 | Purity by HPLC |
| Stability 2 | 25°C | 3.0 | 0, 7, 14, 21 | Degradation byproduct identity |
Q. What criteria should guide the selection of in vitro models for this compound's bioactivity screening?
- Framework : Align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Prioritize cell lines with validated relevance to this compound's proposed mechanisms (e.g., cancer, antimicrobial). Include positive/negative controls and dose-response curves to establish potency (IC50/EC50) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's reported bioactivity across independent studies?
- Methodological Triangulation : Combine in vitro, in silico (molecular docking), and ex vivo models to validate mechanisms. For example, if this compound shows conflicting cytotoxicity results, assess assay-specific variables (e.g., cell passage number, serum concentration) and use meta-analysis to identify confounding factors .
- Data Integration : Apply multivariate statistics (e.g., PCA) to isolate variables contributing to discrepancies. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional assays) .
Q. What advanced statistical approaches are optimal for analyzing this compound's dose-dependent effects in complex biological systems?
- Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) to estimate efficacy and cooperativity. For multi-target effects, use systems pharmacology models (e.g., network analysis) .
- Machine Learning : Train classifiers on high-throughput screening data to predict structure-activity relationships (SAR) for this compound derivatives .
Q. How can factorial design optimize this compound's bioactivity under varying experimental conditions?
- Design Implementation : Test interactions between variables (e.g., solvent polarity, incubation time, cofactors) using a 3^3 full factorial design. Prioritize factors via Plackett-Burman screening before optimization .
- Example Table :
| Factor | Level 1 | Level 2 | Level 3 | Response Variable (e.g., % Inhibition) |
|---|---|---|---|---|
| Solvent (% DMSO) | 0.1% | 1% | 5% | |
| Incubation Time | 1h | 6h | 24h | |
| Temperature | 25°C | 37°C | 45°C |
Q. What strategies ensure theoretical coherence when linking this compound's molecular interactions to observed phenotypic outcomes?
- Conceptual Frameworks : Anchor hypotheses to established theories (e.g., QSAR for structure-based predictions, or network pharmacology for polypharmacology). Use pathway enrichment analysis to map this compound's targets onto biological networks .
- Validation : Employ CRISPR/Cas9 knockouts or siRNA silencing to confirm target relevance in observed phenotypes .
Methodological Best Practices
- Reproducibility : Document all experimental parameters (e.g., batch numbers, equipment settings) in supplemental materials. Use standardized protocols like MIAME or ARRIVE for reporting .
- Ethical Compliance : For studies involving biological samples, obtain informed consent and IRB approval, specifying this compound's handling and disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
